molecular formula C9H9IN2O2 B5165400 4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline

4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline

Cat. No.: B5165400
M. Wt: 304.08 g/mol
InChI Key: PDVDCIPBLYPJMD-SNAWJCMRSA-N
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Description

4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline is an organic compound characterized by the presence of iodine, methyl, and nitroethenyl groups attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline typically involves the nitration of 2-methyl-4-iodoaniline followed by a condensation reaction with nitroethene. The reaction conditions often include the use of strong acids or bases as catalysts and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 4-iodo-2-methyl-N-[(E)-2-aminoethenyl]aniline.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The iodine and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-2-methylaniline: Similar structure but lacks the nitroethenyl group.

    2-methyl-4-nitroaniline: Similar structure but lacks the iodine atom.

    4-iodo-2-methyl-N-[(E)-2-aminoethenyl]aniline: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline is unique due to the presence of both iodine and nitroethenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O2/c1-7-6-8(10)2-3-9(7)11-4-5-12(13)14/h2-6,11H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVDCIPBLYPJMD-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)I)N/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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